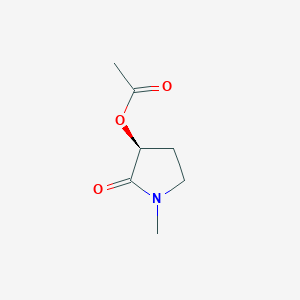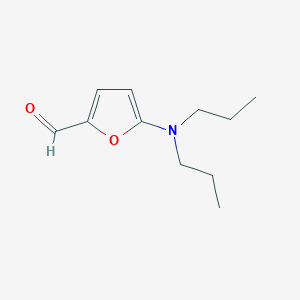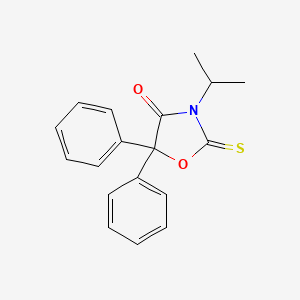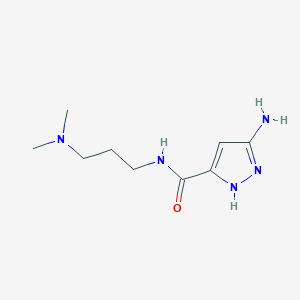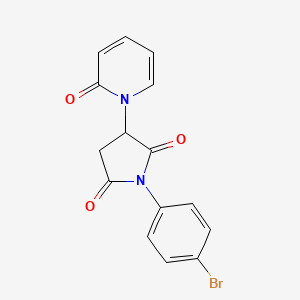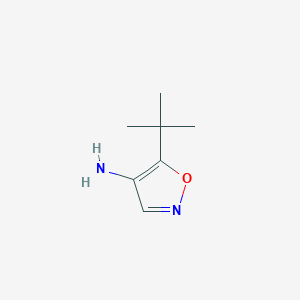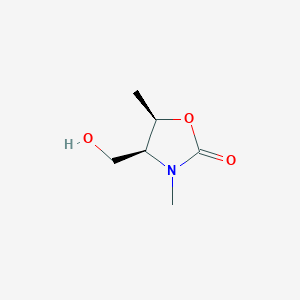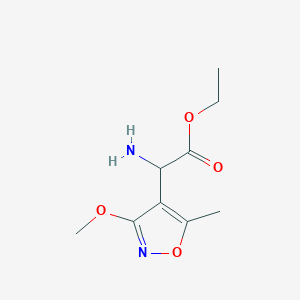
Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methoxy-methyl substituted isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This step often involves the use of an amine source, such as ammonia or an amine derivative, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation of the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino group and the isoxazole ring are likely to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-2-(3-methoxy-5-methylpyrazol-4-yl)acetate: Similar structure but with a pyrazole ring instead of an isoxazole ring.
Ethyl 2-amino-2-(3-methoxy-5-methylthiazol-4-yl)acetate: Similar structure but with a thiazole ring instead of an isoxazole ring.
Ethyl 2-amino-2-(3-methoxy-5-methylpyridine-4-yl)acetate: Similar structure but with a pyridine ring instead of an isoxazole ring.
Uniqueness: Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The isoxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C9H14N2O4 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(3-methoxy-5-methyl-1,2-oxazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O4/c1-4-14-9(12)7(10)6-5(2)15-11-8(6)13-3/h7H,4,10H2,1-3H3 |
Clé InChI |
IJZOTTCOHBBMFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(ON=C1OC)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


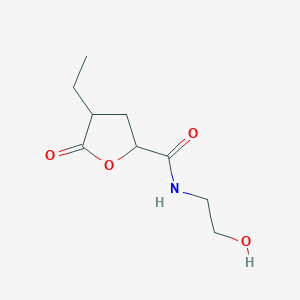
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
